

NMR spectrum of 2-bromo-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-bromo-N,N-dimethylbenzenesulfonamide
Cat. No.:	B1591715

[Get Quote](#)

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum of **2-bromo-N,N-dimethylbenzenesulfonamide**

Abstract

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) spectrum of **2-bromo-N,N-dimethylbenzenesulfonamide**. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of ^1H and ^{13}C NMR spectra, grounded in fundamental principles of chemical structure and magnetic resonance. We will explore the causal relationships between the molecule's electronic environment and its spectral features, including chemical shifts, coupling constants, and signal integration. Furthermore, this guide presents a robust, field-proven experimental protocol for the acquisition of high-quality NMR data for this and similar small molecules. The content is structured to serve as both a predictive reference and a practical handbook for the structural elucidation of this important synthetic intermediate.

Introduction

2-bromo-N,N-dimethylbenzenesulfonamide (CAS 65000-13-7) is a disubstituted aromatic compound featuring a bromine atom and an N,N-dimethylsulfonamide group in an ortho relationship.^[1] As a versatile chemical intermediate, its structural integrity is paramount for the successful synthesis of more complex molecules in pharmaceutical and materials science.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous structural verification of such organic compounds.

This guide provides a detailed predictive analysis of the ^1H and ^{13}C NMR spectra of **2-bromo-N,N-dimethylbenzenesulfonamide**. By dissecting the influence of its constituent functional groups on the electronic environment of each nucleus, we can anticipate the key features of its NMR signature. This predictive approach is invaluable for confirming compound identity, assessing purity, and troubleshooting synthetic pathways.

Molecular Structure and NMR-Relevant Features

The chemical structure of **2-bromo-N,N-dimethylbenzenesulfonamide** dictates its entire NMR spectrum. The key structural features influencing the spectrum are:

- An ortho-disubstituted benzene ring, which gives rise to a complex and informative pattern in the aromatic region.
- Two distinct and potent substituents: a halogen (Bromine) and a strongly electron-withdrawing N,N-dimethylsulfonamide group $[-\text{SO}_2\text{N}(\text{CH}_3)_2]$.
- A set of six chemically equivalent protons from the two N-methyl groups, providing a simple yet crucial diagnostic signal.

Figure 1: Molecular structure with atom numbering for NMR assignments.

Predicted ^1H NMR Spectrum Analysis

The ^1H NMR spectrum is anticipated to show two distinct regions: a complex multiplet system for the aromatic protons and a sharp singlet for the N-methyl protons.

Aromatic Region ($\delta \approx 7.4\text{--}8.2\text{ ppm}$)

The four protons on the benzene ring (H3, H4, H5, H6) are all chemically and magnetically non-equivalent, creating what is known as an ABCD spin system. This results in a complex, second-order multiplet pattern rather than simple, easily interpretable doublets or triplets.[\[2\]](#)[\[3\]](#)

- Chemical Shift Prediction: The chemical shifts are governed by the combined electronic effects of the substituents.

- The $-\text{SO}_2\text{N}(\text{CH}_3)_2$ group is strongly electron-withdrawing through both inductive and resonance effects, causing significant deshielding (a downfield shift) of protons ortho and para to its position.
- The $-\text{Br}$ atom is electron-withdrawing by induction but electron-donating by resonance. Its overall effect is moderately deshielding.
- H6: This proton is ortho to the powerful electron-withdrawing sulfonamide group and will therefore be the most deshielded proton, expected to resonate at the lowest field (highest ppm).
- H3: This proton is ortho to the bromine atom and meta to the sulfonamide. It will also be significantly deshielded.
- H4 & H5: These protons are further from the substituents and will be comparatively more shielded (further upfield), though still well within the aromatic region.^[3]
- Coupling Constants: The splitting patterns are dictated by through-bond coupling between adjacent protons.^[4]
 - Ortho coupling (^3J): Coupling between adjacent protons (H3-H4, H4-H5, H5-H6) is typically the largest, in the range of 7–10 Hz.
 - Meta coupling (^4J): Coupling between protons separated by two bonds (H3-H5, H4-H6) is smaller, around 2–3 Hz.
 - Para coupling (^5J): Coupling between H3 and H6 is generally negligible (0–1 Hz).^[5]

The interplay of these different coupling constants will result in each proton appearing as a complex multiplet, likely a doublet of doublets or a doublet of triplets, with potential further fine splitting.

Aliphatic Region ($\delta \approx 2.8$ ppm)

- N-Methyl Protons: The six protons of the two methyl groups attached to the nitrogen atom are chemically equivalent due to free rotation around the S-N and N-C bonds. They have no adjacent protons to couple with.

- Predicted Signal: A sharp singlet, integrating to 6 protons.
- Chemical Shift: The proximity to the electron-withdrawing sulfonamide group will shift this signal downfield compared to a simple amine. A chemical shift in the range of 2.7–2.9 ppm is expected.

Signal Integration

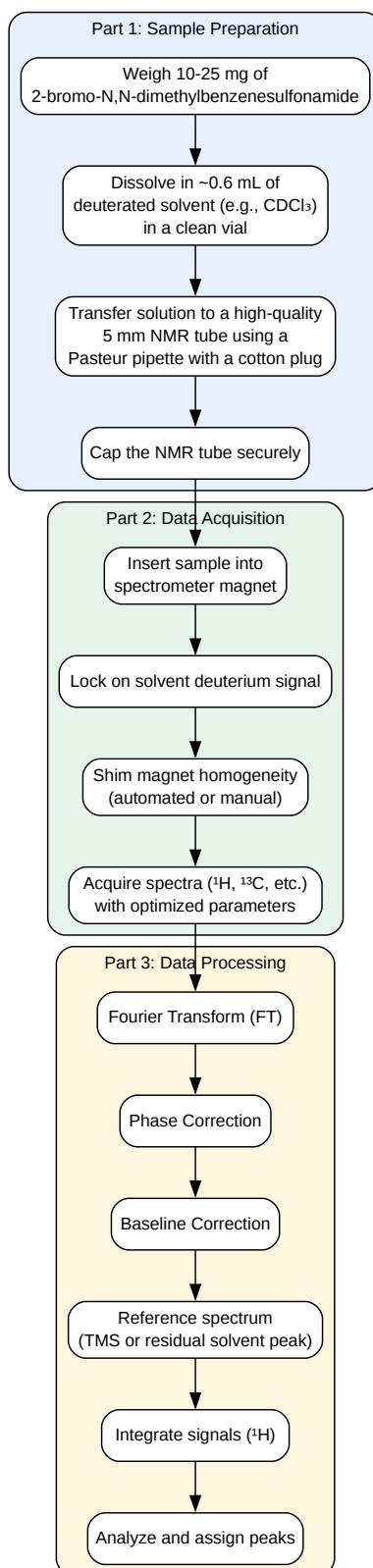
The relative integration of the signal areas will provide a quantitative measure of the proton count in each environment. An integration ratio of 4:6 (or normalized to 2:3) between the aromatic region and the N-methyl singlet is expected, confirming the structure.[\[6\]](#)

Predicted ^{13}C NMR Spectrum Analysis

The proton-decoupled ^{13}C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon environments in the molecule.

Aromatic Carbons ($\delta \approx 120\text{--}145$ ppm)

The chemical shifts of the aromatic carbons are highly sensitive to substituent effects.[\[3\]](#)


- C1 (ipso-Sulfonamide): This quaternary carbon, directly attached to the strongly electron-withdrawing sulfonamide group, will be significantly deshielded and is expected to appear downfield in the aromatic region.
- C2 (ipso-Bromine): While bromine is electronegative, it also exhibits a "heavy atom effect." This effect introduces significant diamagnetic shielding for the directly attached carbon, causing an upfield shift relative to what would be predicted based on electronegativity alone. [\[7\]](#) Therefore, the C2 signal is expected to be more upfield than C1.
- C6 and C4: These carbons are ortho and para to the sulfonamide group, respectively, and will be deshielded.
- C3 and C5: These carbons are meta to the sulfonamide group and will be least affected by its electron-withdrawing nature, appearing at relatively higher fields within the aromatic region.

Aliphatic Carbon ($\delta \approx 38$ ppm)

- N-Methyl Carbons: The two methyl carbons are equivalent and will produce a single signal. Its chemical shift is influenced by the attached nitrogen and the sulfonyl group. A signal around 38 ppm is a reasonable prediction based on similar N,N-dimethylsulfonamide structures.[8]

Experimental Protocol for NMR Data Acquisition

Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data. This self-validating workflow ensures both accuracy and integrity.

[Click to download full resolution via product page](#)

Figure 2: Standardized workflow for NMR sample preparation and data acquisition.

Sample Preparation

- Analyte Quantity: Weigh approximately 10–25 mg of the solid sample. This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable time for both ^1H and ^{13}C experiments on modern spectrometers.[9][10]
- Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl_3) is an excellent first choice due to its good dissolving power for a wide range of organic compounds and its relatively simple residual solvent signal.[11] Use approximately 0.6 mL to achieve the optimal sample height of 4-5 cm in a standard 5 mm NMR tube.[9][12]
- Dissolution & Transfer: Dissolve the sample completely in a small, clean vial before transferring the solution to the NMR tube. To remove any particulate matter that can degrade spectral quality, filter the solution through a small cotton or glass wool plug in a Pasteur pipette during transfer.[11]
- Referencing: While tetramethylsilane (TMS) can be added as an internal standard (0 ppm), it is often more convenient and less contaminating to use the residual proton signal of the deuterated solvent as a secondary reference (e.g., CDCl_3 at δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).[9]

Spectrometer Setup and Data Acquisition

- Locking and Shimming: The instrument's field frequency is "locked" to the deuterium signal of the solvent to correct for any magnetic field drift. The magnetic field is then "shimmed" to maximize its homogeneity across the sample volume, which is crucial for achieving sharp, well-resolved peaks.
- ^1H Acquisition Parameters:
 - Pulse Angle: 30–45° flip angle to balance signal intensity with faster acquisition times.
 - Acquisition Time (AQ): ~2–3 seconds to ensure good digital resolution.
 - Relaxation Delay (D1): 1–2 seconds. A total recycle time (AQ + D1) of ~4 seconds is sufficient for most proton experiments.
 - Number of Scans (NS): 8 to 16 scans are typically adequate.

- ^{13}C Acquisition Parameters:
 - Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to produce a spectrum of singlets.
 - Relaxation Delay (D1): 2–5 seconds. A longer delay is often necessary for quaternary carbons, which have longer T1 relaxation times and can be attenuated or absent if the delay is too short.
 - Number of Scans (NS): Several hundred to several thousand scans may be required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

Summary of Predicted NMR Data

The following table summarizes the predicted NMR spectral data for **2-bromo-N,N-dimethylbenzenesulfonamide** in CDCl_3 .

Predicted				
¹ H NMR	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
Aromatic	~8.1–8.2	m	1H	H6
Aromatic	~7.7–7.8	m	1H	H3
Aromatic	~7.5–7.6	m	2H	H4, H5
Aliphatic	~2.8	s (singlet)	6H	-N(CH ₃) ₂

Predicted		
¹³ C NMR	Chemical Shift (δ , ppm)	Assignment
Aromatic	~140–142	C1 (C-SO ₂)
Aromatic	~134–136	C4 or C6
Aromatic	~132–134	C4 or C6
Aromatic	~128–130	C5
Aromatic	~125–127	C3
Aromatic	~121–123	C2 (C-Br)
Aliphatic	~38	-N(CH ₃) ₂

Note: The exact chemical shifts and multiplet appearances can vary depending on the solvent, concentration, and spectrometer frequency. The assignments for H4/H5 and C4/C6 are tentative and would require 2D NMR experiments (e.g., COSY, HSQC, HMBC) for definitive confirmation.

Conclusion

The NMR spectrum of **2-bromo-N,N-dimethylbenzenesulfonamide** is predicted to exhibit a unique and highly characteristic set of signals. The ¹H spectrum is defined by a complex four-proton aromatic multiplet and a distinct six-proton singlet for the N-methyl groups, with a 2:3 integration ratio. The ¹³C spectrum is expected to show all eight unique carbon signals. This detailed predictive analysis, coupled with the rigorous experimental protocol provided, serves

as an authoritative guide for scientists engaged in the synthesis and characterization of this compound, ensuring confident structural verification and quality control.

References

- Interpreting Aromatic NMR Signals. (2021). YouTube.
- Interpreting H-NMR Spectra Aromatic Molecule. (2024). YouTube.
- Aromatics. (n.d.). Organic Chemistry at CU Boulder.
- FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare.
- NMR Sample Preparation Guide. (n.d.). Scribd.
- Assigning the ^1H -NMR Signals of Aromatic Ring ^1H -atoms. (n.d.). University of Wisconsin-Platteville.
- Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts.
- NMR Sample Preparation: The Complete Guide. (n.d.). Organamation.
- Assigning the ^{13}C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018). Chemistry Stack Exchange.
- Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide. (n.d.). PrepChem.com.
- N,N-Dimethylbenzenesulfonamide. (n.d.). PubChem.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

Sources

- 1. 2-Bromo-N,N-dimethylbenzenesulfonamide , 98% , 65000-13-7 - CookeChem [cookechem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. N,N-Dimethylbenzenesulfonamide | C8H11NO2S | CID 84423 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 10. scribd.com [scribd.com]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. organonation.com [organonation.com]
- To cite this document: BenchChem. [NMR spectrum of 2-bromo-N,N-dimethylbenzenesulfonamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1591715#nmr-spectrum-of-2-bromo-n-n-dimethylbenzenesulfonamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com